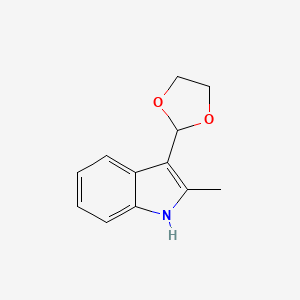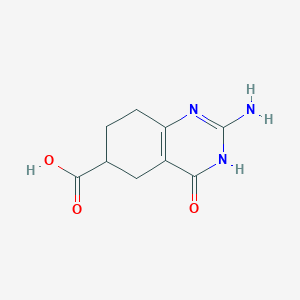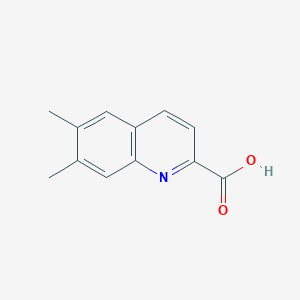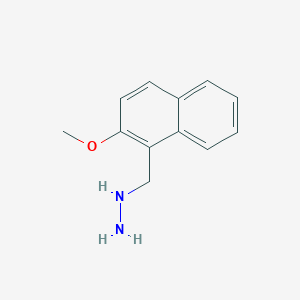
((2-Methoxynaphthalen-1-yl)methyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-Methoxynaphthalen-1-yl)methyl)hydrazine is an organic compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a hydrazine functional group, which is known for its reactivity and versatility in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Methoxynaphthalen-1-yl)methyl)hydrazine typically involves the reaction of 2-methoxynaphthalene with hydrazine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
((2-Methoxynaphthalen-1-yl)methyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, amines, and various substituted naphthalene compounds .
Scientific Research Applications
((2-Methoxynaphthalen-1-yl)methyl)hydrazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ((2-Methoxynaphthalen-1-yl)methyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions . This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ((2-Methoxynaphthalen-1-yl)methyl)hydrazine include:
((2-Methoxynaphthalen-1-yl)methyl)amine: A derivative with an amine group instead of a hydrazine group.
This compound dihydrochloride: A salt form of the compound with enhanced solubility.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a methoxy group and a hydrazine group on the naphthalene ring.
Properties
CAS No. |
887592-83-8 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(2-methoxynaphthalen-1-yl)methylhydrazine |
InChI |
InChI=1S/C12H14N2O/c1-15-12-7-6-9-4-2-3-5-10(9)11(12)8-14-13/h2-7,14H,8,13H2,1H3 |
InChI Key |
MTYBDMNFONVFFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




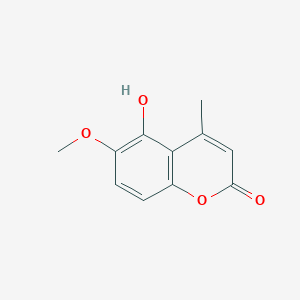


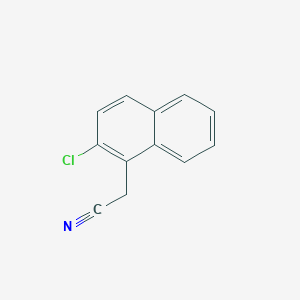

![4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11896303.png)
![4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline](/img/structure/B11896308.png)

